2,2-Diethoxy-N,N-diethylacetamide

Description

Structural Classification and Relevance of gem-Diethoxy Acetamides

Structurally, 2,2-Diethoxy-N,N-diethylacetamide is classified as a gem-diethoxy acetamide (B32628). The term "gem," short for geminal, indicates that the two ethoxy groups are attached to the same carbon atom. This carbon is also the carbonyl carbon of the original acetamide. This arrangement creates an acetal (B89532) functional group, which is known for its role as a protecting group for aldehydes and ketones. In this case, the acetal protects the carbonyl of a glyoxylic acid amide derivative.

The relevance of gem-diethoxy acetamides lies in their dual functionality. The acetal portion is susceptible to hydrolysis under acidic conditions, which would regenerate the corresponding aldehyde. The tertiary amide, on the other hand, is generally stable to a range of reaction conditions but can be reduced or hydrolyzed under more forcing conditions. This combination suggests potential applications in multistep synthesis where sequential and selective deprotection or modification is required.

Historical Context of Related Acetal-Functionalized Amides in Synthetic Methodologies

The use of acetal-functionalized building blocks has a long and rich history in organic synthesis. Acetals are prized for their ability to mask the reactivity of carbonyl groups, protecting them from nucleophiles and basic conditions. openstax.org The development of methods for the formation and cleavage of acetals has been a cornerstone of synthetic strategy, enabling the synthesis of complex molecules with multiple functional groups.

Current Research Landscape and Significance of this compound in Academic Inquiry

A comprehensive search of the current academic literature reveals a notable absence of dedicated studies on this compound. Its specific synthesis, characterization, and application in academic research are not documented in readily accessible scientific databases. This suggests that the compound may be a niche chemical, potentially synthesized for a specific, undisclosed industrial application, or that its properties have been inferred from closely related analogues without warranting a separate, detailed investigation.

The significance of the compound in academic inquiry, therefore, remains speculative. It could potentially serve as a specialized building block in the synthesis of complex target molecules, a test substrate for new synthetic methodologies involving acetal or amide transformations, or a precursor to novel reactive intermediates. However, without direct research findings, its role in the current academic landscape is undefined.

The following table provides a summary of the key properties of the closely related compound, 2,2-Diethoxy-N,N-dimethylacetamide, which can serve as a proxy for understanding the general characteristics of this class of molecules.

| Property | Value (for 2,2-Diethoxy-N,N-dimethylacetamide) |

| CAS Number | 34640-92-1 |

| Molecular Formula | C8H17NO3 |

| Molecular Weight | 175.23 g/mol |

| Boiling Point | 223.2 °C at 760 mmHg |

| Density | 0.984 g/cm³ |

| Refractive Index | 1.433 |

Data sourced from publicly available chemical databases for the dimethyl analogue. chemicalbook.comfiveable.meacs.org

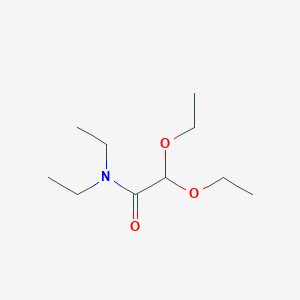

Structure

2D Structure

3D Structure

Properties

CAS No. |

16695-60-6 |

|---|---|

Molecular Formula |

C10H21NO3 |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

2,2-diethoxy-N,N-diethylacetamide |

InChI |

InChI=1S/C10H21NO3/c1-5-11(6-2)9(12)10(13-7-3)14-8-4/h10H,5-8H2,1-4H3 |

InChI Key |

XQXUACBOGVLERQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C(OCC)OCC |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 2,2 Diethoxy N,n Diethylacetamide

Conventional Synthetic Approaches to Alpha-Diethoxy Acetamides

Traditional methods for synthesizing α-diethoxy acetamides, including 2,2-Diethoxy-N,N-diethylacetamide, have primarily relied on direct amidation reactions and strategic formation of the crucial acetal-amide bond.

Amidation Reactions Utilizing Diethoxyacetate Derivatives

The most direct conventional route to this compound involves the amidation of an ethyl diethoxyacetate precursor. In this reaction, ethyl diethoxyacetate is treated with diethylamine (B46881) to form the desired amide and ethanol (B145695) as a byproduct. To drive the reaction towards the product, a basic catalyst is often employed. One documented method utilizes sodium methylate in methanol (B129727) at a moderately elevated temperature of 45-50°C for 4 hours, achieving a high yield. chemicalbook.com

Another classic, though often less preferred due to the aggressive nature of the reagent, is the use of diethoxyacetyl chloride. The reaction of this acid chloride with diethylamine would be highly exothermic and rapid, producing the target amide and diethylammonium (B1227033) chloride.

Table 1: Conventional Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethyl diethoxyacetate | Diethylamine | Sodium methylate in methanol, 45-50°C, 4h | 95% | chemicalbook.com |

| Diethoxyacetyl chloride | Diethylamine | Typically a non-nucleophilic base (e.g., triethylamine) in an inert solvent | High (expected) | General Principle |

Modernized Synthesis Protocols

Recent advancements in chemical synthesis have paved the way for more efficient, controlled, and scalable methods for producing amides, with direct applicability to this compound.

Catalytic Strategies in the Formation of this compound

Modern synthesis increasingly moves away from stoichiometric reagents in favor of catalytic systems to improve efficiency and reduce waste. While direct base-mediated amidation works, catalytic approaches offer milder conditions and potentially higher atom economy.

For instance, Lewis acids have been shown to be effective catalysts for direct amidation reactions. Lanthanide triflates, such as La(OTf)₃, are known to catalyze the amidation of esters like ethyl chloroacetate, a compound structurally similar to ethyl diethoxyacetate. researchgate.net Applying this methodology would involve reacting ethyl diethoxyacetate and diethylamine in the presence of a catalytic amount of the Lewis acid, potentially at lower temperatures and with simpler workup procedures compared to methods requiring stoichiometric base. Another catalytic approach involves direct amidation over heterogeneous catalysts, such as those based on titania or silica, which offer the advantage of easy separation and recycling. mdpi.com

Continuous Flow Synthesis and Process Intensification Considerations

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in safety, efficiency, and scalability. pharmasalmanac.compharmafeatures.com The synthesis of this compound is an excellent candidate for this technology. Amidation reactions are often exothermic, and flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, preventing runaway reactions and the formation of byproducts. cetjournal.itnih.gov

A conceptual flow process would involve pumping streams of ethyl diethoxyacetate and diethylamine to a mixing point before they enter a heated reactor coil or a packed-bed reactor containing a solid catalyst. prolabas.com The residence time within the reactor can be precisely controlled to maximize conversion, and the product stream emerges continuously for collection or in-line purification. researchgate.net This approach, known as process intensification, reduces reactor size, minimizes waste, and enhances process safety and reproducibility. pharmasalmanac.comcetjournal.it

Table 2: Conceptual Continuous Flow Process for this compound

| Stage | Description | Key Advantages | Reference |

|---|---|---|---|

| Pumping | Separate streams of reactants (ethyl diethoxyacetate, diethylamine) are pumped at precise flow rates. | Accurate stoichiometric control, automation readiness. | nih.gov |

| Mixing | Reactant streams are combined in a T-mixer just before the reactor. | Efficient and rapid mixing, enhanced reaction initiation. | pharmasalmanac.com |

| Reaction | The mixture flows through a heated reactor coil or a packed-bed with a heterogeneous catalyst. | Superior heat transfer, precise temperature control, enhanced safety. | mdpi.comprolabas.com |

| Collection | The product stream is continuously collected at the reactor outlet. | Amenable to scale-up by extending operation time, potential for in-line analysis. | pharmafeatures.com |

Principles of Sustainable Synthesis Applied to this compound Production

The principles of green chemistry are increasingly critical in modern chemical manufacturing, focusing on reducing waste, using less hazardous materials, and improving energy efficiency. numberanalytics.com

One of the key areas of improvement is the choice of solvent. Traditional amide syntheses often use dipolar aprotic solvents like DMF or chlorinated solvents, which have significant environmental and health concerns. ucl.ac.uk A greener approach to synthesizing this compound would involve using alternative solvents like 2-Methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or dimethyl carbonate (DMC). bohrium.comacs.org Even more sustainably, solvent-free methods, where reactants are heated directly with a catalyst, represent an ideal green process. semanticscholar.orgbohrium.com Boric acid, for example, has been used as a simple and effective catalyst for solvent-free amidations. researchgate.net

Furthermore, biocatalysis offers a highly sustainable route. Enzymes like Candida antarctica lipase (B570770) B (CALB) can catalyze direct amide bond formation under mild conditions in green solvents, offering high selectivity and producing pure products with minimal downstream processing. nih.gov The application of such an enzymatic method to the reaction between ethyl diethoxyacetate and diethylamine could provide a highly efficient and environmentally benign synthetic route.

Solvent Selection and Waste Minimization in Synthetic Routes

The synthesis of amides from esters, such as the reaction between ethyl diethoxyacetate and diethylamine, traditionally involves the use of various solvents. The choice of solvent can significantly impact the reaction's environmental footprint, influencing energy consumption, ease of product separation, and the generation of volatile organic compound (VOC) emissions.

In recent years, a strong emphasis has been placed on the use of greener solvents or, ideally, solvent-free conditions. For the synthesis of this compound, a range of solvents could be considered, each with its own advantages and disadvantages.

| Solvent Type | Examples | Advantages | Disadvantages |

| Aprotic Polar | Acetonitrile, Tetrahydrofuran (THF) | Good solubility for reactants. | Can be difficult to remove, potential toxicity. |

| Protic | Ethanol, Methanol | Can participate in the reaction, potentially facilitating proton transfer. | May lead to side reactions, such as transesterification. |

| Non-polar | Toluene, Hexane | Ease of removal by evaporation. | Poor solubility for some reactants, often derived from petrochemicals. |

| Green Solvents | Water, Supercritical CO2 | Environmentally benign, low cost. | Potential for low reactant solubility, may require high pressure. |

Modern approaches to waste minimization in amide synthesis focus on several key areas. The use of catalytic methods over stoichiometric reagents is a primary strategy. catalyticamidation.info For the synthesis of this compound, employing a catalyst would reduce the amount of waste generated from activating agents.

Furthermore, the development of solvent-free reaction conditions is a significant advancement. mdpi.com Heating a mixture of ethyl diethoxyacetate and an excess of diethylamine could potentially yield the desired amide without the need for a solvent, thereby eliminating a major source of waste. The excess diethylamine could also serve as a basic catalyst for the reaction.

Atom Economy and Reaction Efficiency Metrics in New Methodologies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org For the proposed synthesis of this compound from ethyl diethoxyacetate and diethylamine, the atom economy can be calculated as follows:

Reaction: (C₂H₅O)₂CHCOOC₂H₅ + (C₂H₅)₂NH → (C₂H₅O)₂CHCON(C₂H₅)₂ + C₂H₅OH

Molecular Weights:

Ethyl diethoxyacetate (C₈H₁₆O₄): 176.21 g/mol

Diethylamine (C₄H₁₁N): 73.14 g/mol

this compound (C₁₀H₂₁NO₃): 203.28 g/mol

Ethanol (C₂H₅OH): 46.07 g/mol

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of Reactants) x 100% Atom Economy = (203.28 / (176.21 + 73.14)) x 100% Atom Economy = (203.28 / 249.35) x 100% Atom Economy ≈ 81.52%

This calculation demonstrates that, even with a 100% chemical yield, a significant portion of the reactant atoms ends up in the ethanol byproduct.

| Metric | Formula | Significance for the Synthesis of this compound |

| Atom Economy | (MW of product / Σ MW of reactants) x 100 | Inherent efficiency of the reaction, highlighting byproduct formation. |

| Chemical Yield | (Actual yield / Theoretical yield) x 100 | Practical efficiency of the reaction in producing the desired product. |

| Reaction Mass Efficiency (RME) | (Mass of product / Total mass of reactants) x 100 | Provides a more realistic measure of efficiency by considering stoichiometry. |

| E-Factor | Total waste (kg) / Product (kg) | A direct measure of the amount of waste generated per unit of product. |

The development of new methodologies for the synthesis of this compound should aim to maximize not only the chemical yield but also the atom economy and reaction mass efficiency, while minimizing the E-factor. This can be achieved through the use of catalytic systems, solvent-free conditions, and efficient work-up and purification procedures that reduce the use of auxiliary substances.

Elucidation of Reactivity and Mechanistic Pathways of 2,2 Diethoxy N,n Diethylacetamide

Reactions Involving the Acetal (B89532) Moiety

The diethyl acetal group in 2,2-Diethoxy-N,N-diethylacetamide serves as a protected form of an aldehyde. Its reactivity is primarily characterized by cleavage of the carbon-oxygen bonds under acidic conditions.

Acid-Catalyzed Hydrolysis and Masked Aldehyde Chemistry

In the presence of an acid catalyst and water, the acetal functionality of this compound undergoes hydrolysis to reveal the corresponding aldehyde. This reaction is a cornerstone of "masked aldehyde" chemistry, allowing for the introduction of a formyl group at a late stage in a synthetic sequence.

The mechanism of acid-catalyzed hydrolysis proceeds through several key steps:

Protonation: One of the ethoxy groups is protonated by an acid, converting the good leaving group, ethanol (B145695).

Formation of an Oxocarbenium Ion: The protonated ethoxy group departs as ethanol, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the reaction.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A final deprotonation step yields the hemiacetal.

Repeat of the Process: The remaining ethoxy group is then protonated and eliminated as ethanol, followed by the attack of water and deprotonation to yield the hydrated form of the aldehyde, which is in equilibrium with the aldehyde itself, N,N-diethyl-2-oxoacetamide.

Reaction Scheme: Acid-Catalyzed Hydrolysis

This reactivity allows this compound to serve as a precursor to glyoxylamide derivatives, which are valuable building blocks in organic synthesis.

Transacetalization Reactions and Derivatization

Transacetalization is a process where an existing acetal is converted into a new acetal by reacting it with a different alcohol in the presence of an acid catalyst. This reaction is driven by the equilibrium which can be shifted by using a large excess of the new alcohol or by removing the original alcohol (ethanol in this case) from the reaction mixture.

For this compound, transacetalization with diols, such as ethylene (B1197577) glycol or 1,3-propanediol, is a common strategy to form cyclic acetals. These cyclic acetals can offer different stability and reactivity profiles compared to the parent diethyl acetal.

Reaction Scheme: Transacetalization with Ethylene Glycol

This derivatization is useful for introducing different protecting groups for the aldehyde functionality or for creating more complex molecular architectures. The reaction proceeds via a mechanism similar to hydrolysis, where the initial acetal is activated by protonation, followed by nucleophilic attack of the new alcohol.

Transformations at the N,N-Diethylamide Functional Group

The N,N-diethylamide group is a robust functional group, but it can undergo transformations at both the carbonyl center and the adjacent alpha-carbon.

Reactions at the Carbonyl Center

The carbonyl carbon of the amide in this compound is electrophilic, though less so than in ketones or aldehydes due to the electron-donating effect of the nitrogen atom. Nevertheless, it can be attacked by strong nucleophiles.

Hydrolysis: Under harsh acidic or basic conditions, the amide bond can be hydrolyzed to yield a carboxylic acid and diethylamine (B46881). This reaction typically requires heating.

Acidic Hydrolysis: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon, which is then attacked by water. Subsequent proton transfers and elimination of diethylamine lead to the carboxylic acid.

Basic Hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the diethylamide anion (a poor leaving group) is typically the rate-limiting step and is often facilitated by protonation from a water molecule in the workup.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction converts the N,N-diethylacetamide moiety into a 2,2-diethoxy-N,N-diethylethanamine.

Reaction Scheme: Reduction with LiAlH4

Alpha-Functionalization Adjacent to the Amide (e.g., Deprotonation-Electrophilic Trapping)

The protons on the carbon alpha to the amide carbonyl are weakly acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the alpha-position.

However, in the case of this compound, the alpha-carbon is the acetal carbon, which lacks protons. Therefore, direct deprotonation at this position is not feasible. Instead, alpha-functionalization would refer to reactions at the methylene group of the N-ethyl substituents, although this is a less common reaction pathway under standard enolate-forming conditions.

For a related compound without the acetal, N,N-diethylacetamide, deprotonation at the alpha-methyl group can occur, followed by reaction with an electrophile (E+):

Reaction Scheme: Alpha-Functionalization of N,N-Diethylacetamide (Illustrative)

Strategic Applications of 2,2 Diethoxy N,n Diethylacetamide in Complex Organic Synthesis

As a Versatile C2 Synthon in Carbon–Carbon Bond Formation

The core of 2,2-diethoxy-N,N-diethylacetamide's potential as a C2 synthon lies in the reactivity of the acetal (B89532) carbon. This carbon, bonded to two electron-donating ethoxy groups, can be envisioned as a masked aldehyde or carboxylate functionality, offering a stable and manageable precursor for the introduction of a two-carbon unit in a variety of contexts.

One plausible strategy involves the activation of the acetal. Under acidic conditions, acetals can be hydrolyzed to reveal the corresponding aldehyde. However, a more synthetically useful approach would involve the direct functionalization of the carbon atom. While direct deprotonation at this position is challenging, the presence of the adjacent amide group could influence its reactivity.

A hypothetical, yet mechanistically sound, approach to utilizing this compound as a C2 synthon could involve its reaction with strong organometallic reagents. For instance, treatment with a potent organolithium or Grignard reagent could potentially lead to nucleophilic attack at the acetal carbon, displacing one of the ethoxy groups and forming a new carbon-carbon bond. Subsequent acidic workup would then hydrolyze the remaining ethoxy group to unveil a ketone functionality.

Table 1: Proposed Reactions of this compound as a C2 Synthon

| Reagent | Proposed Intermediate | Final Product |

| 1. R-MgX2. H₃O⁺ | Hemiketal | Ketone |

| 1. R-Li2. H₃O⁺ | Hemiketal | Ketone |

This strategy would allow for the efficient construction of α-hydroxy ketones or related structures, which are valuable intermediates in the synthesis of numerous natural products and pharmaceuticals.

Precursor in Heterocycle Synthesismasterorganicchemistry.com

The combination of the amide and acetal functionalities within this compound provides a unique platform for the synthesis of various heterocyclic systems. The nitrogen atom of the amide can act as a nucleophile, while the acetal carbon can serve as an electrophilic site, particularly upon activation.

One potential application lies in the synthesis of nitrogen-containing heterocycles. For example, intramolecular cyclization could be induced under specific conditions. Treatment with a strong acid could lead to the formation of an oxonium ion at the acetal, which could then be attacked by the amide nitrogen. While a direct cyclization to form a four-membered ring is less likely due to ring strain, reactions with external bifunctional reagents could open pathways to five- or six-membered heterocycles.

A plausible synthetic route could involve the reaction of this compound with a hydrazine (B178648) derivative. Under acidic catalysis, the acetal could be partially hydrolyzed to a hemiacetal, which would be in equilibrium with the open-chain aldehyde. The more nucleophilic nitrogen of the hydrazine could then react with the aldehyde to form a hydrazone, followed by intramolecular attack of the second nitrogen onto the amide carbonyl, leading to the formation of a triazinone ring system after dehydration.

Table 2: Proposed Heterocycle Syntheses from this compound

| Reagent | Proposed Heterocyclic Product |

| Hydrazine (H₂NNH₂) | 1,2,4-Triazinone derivative |

| Hydroxylamine (NH₂OH) | 1,2,4-Oxadiazinone derivative |

| Thiourea (H₂NCSNH₂) | Thia-1,2,4-triazinone derivative |

These proposed transformations highlight the potential of this compound as a versatile precursor for generating a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Utilization in Diversification and Functionalization Strategies

Beyond its role as a synthon or precursor, this compound can be employed in strategies aimed at the diversification and functionalization of more complex molecular architectures. The differential reactivity of its functional groups allows for selective transformations, enabling the introduction of new chemical handles for further modification.

The amide group, for instance, can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride. This transformation would unmask a reactive secondary amine, which could then be subjected to a wide range of functionalization reactions, such as acylation, alkylation, or sulfonylation.

Conversely, the acetal moiety can be selectively hydrolyzed under acidic conditions to reveal an aldehyde. This aldehyde can then serve as a versatile functional group for various transformations, including oxidations to a carboxylic acid, reductions to an alcohol, or participation in olefination reactions like the Wittig reaction.

Table 3: Proposed Functionalization Reactions of this compound

| Reagent/Condition | Functional Group Transformed | Product Functional Group |

| LiAlH₄ | Amide | Tertiary Amine |

| H₃O⁺ (mild) | Acetal | Aldehyde |

| H₃O⁺ (strong), then [O] | Acetal and Amide | Carboxylic Acid |

The ability to selectively unmask and modify different parts of the molecule makes this compound a potentially valuable tool for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Computational and Theoretical Chemistry Studies on 2,2 Diethoxy N,n Diethylacetamide Reactivity

Density Functional Theory (DFT) for Mechanistic Insights

No specific Density Functional Theory (DFT) studies detailing the mechanistic pathways, transition state characterizations, energy landscapes, or electronic structure and reactivity predictions for 2,2-Diethoxy-N,N-diethylacetamide were identified in the public domain. General DFT principles are widely applied to understand the reactivity of amides and related functional groups, but specific data for the title compound is absent.

Transition State Characterization and Energy Landscapes

Information regarding the transition state geometries, activation energies, and reaction energy profiles for reactions involving this compound is not available in the current body of scientific literature. Such studies are crucial for understanding reaction mechanisms and kinetics.

Electronic Structure and Reactivity Predictions

A detailed analysis of the electronic structure of this compound, including orbital energies (HOMO-LUMO), electrostatic potential maps, and atomic charges, which are essential for predicting its reactivity, has not been reported. While general knowledge of amide and acetal (B89532) chemistry can provide some intuition, specific computational predictions are lacking.

Molecular Dynamics Simulations for Solvent Effects and Conformations

There are no published Molecular Dynamics (MD) simulation studies that specifically investigate the conformational preferences of this compound or the influence of different solvents on its structure and dynamics. MD simulations are a powerful tool for understanding how the local environment affects molecular behavior, and this information is currently unavailable for the title compound.

Quantitative Structure-Reactivity Relationship (QSAR) Analyses for Analogues

No Quantitative Structure-Reactivity Relationship (QSAR) analyses have been conducted on a series of analogues of this compound. QSAR models are instrumental in predicting the reactivity of new compounds based on the properties of known molecules, but the foundational data for such a model involving this specific acetamide (B32628) is absent from the literature.

Advanced Spectroscopic and Analytical Methodologies for Research on 2,2 Diethoxy N,n Diethylacetamide

In Situ Reaction Monitoring by Spectroscopy (e.g., IR, NMR)

In the synthesis of amides and acetals, in-situ spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for real-time monitoring of reaction progress. These methods allow for the tracking of reactant consumption and product formation without the need for sample extraction, thus preserving the integrity of the reaction environment.

For a hypothetical synthesis of 2,2-Diethoxy-N,N-diethylacetamide, one could anticipate using in-situ IR to monitor the disappearance of the characteristic vibrational bands of the starting materials and the appearance of the amide carbonyl (C=O) stretch of the product. Similarly, in-situ NMR would provide a quantitative measure of the reaction kinetics by integrating the signals corresponding to specific protons or carbons of the reactants and the product over time. However, no published studies were found that specifically apply these in-situ techniques to the formation of this compound.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Advanced NMR techniques are crucial for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For a molecule like this compound, techniques such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Single Quantum Coherence (HSQC) would be instrumental.

Restricted rotation around the amide C-N bond can lead to the presence of different conformers, which would be distinguishable by NMR. Variable temperature NMR studies could provide insights into the energy barriers of these rotational processes. NOESY experiments would help in determining the spatial proximity of different proton groups, aiding in the assignment of stereochemistry and preferred conformations. Unfortunately, no specific advanced NMR studies or associated data tables for this compound are available in the reviewed literature.

Mass Spectrometry for Reaction Profiling and Intermediate Identification

Mass spectrometry (MS), often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), is a powerful tool for identifying reaction components, including transient intermediates and byproducts. The fragmentation pattern of a molecule in the mass spectrometer provides a fingerprint that can be used for its identification.

In the context of synthesizing this compound, GC-MS or LC-MS could be employed to profile the reaction mixture at different time points. This would help in understanding the reaction pathway and identifying any short-lived intermediates. The mass spectrum of this compound would be expected to show characteristic fragments resulting from the cleavage of the acetal (B89532) and amide moieties. For instance, the loss of an ethoxy group or cleavage of the C-N bond would produce specific ions. While predicted mass spectrometry data for the related compound, 2,2-diethoxy-N,N-dimethylacetamide, exists, no experimental mass spectra or reaction profiling studies for this compound have been published. uni.lu

Emerging Research Directions and Future Outlook for 2,2 Diethoxy N,n Diethylacetamide

Development of Novel Catalytic Systems for Transformations

The functional group dyad of an acetal (B89532) and an amide within 2,2-Diethoxy-N,N-diethylacetamide presents a fertile ground for the development of selective catalytic transformations. Future research is anticipated to focus on catalysts that can chemoselectively target either the acetal or the amide moiety, or that can facilitate tandem reactions involving both.

Key research thrusts will likely include:

Acid Catalysis for Acetal Manipulation: Homogeneous and heterogeneous acid catalysts are poised to be crucial for the controlled deprotection of the diethyl acetal. This would unmask the aldehyde functionality in situ, allowing for subsequent reactions such as aldol condensations, Wittig reactions, or reductive aminations. The development of mild, recyclable solid acid catalysts will be a key area of focus to enhance the sustainability of these transformations.

Transition-Metal Catalysis: The amide bond, while generally stable, can be activated by transition metals for various transformations. Research into palladium, rhodium, or copper-catalyzed cross-coupling reactions could enable the functionalization of the molecule's backbone. Furthermore, catalysts designed for C-H activation could selectively functionalize the ethyl groups on the nitrogen atom or the carbon alpha to the carbonyl group, opening pathways to more complex molecular architectures.

Biocatalysis: Enzymatic catalysts, such as lipases and proteases, could offer high selectivity for transformations of the amide group under mild conditions. Future research may explore engineered enzymes for the hydrolysis or aminolysis of the N,N-diethylamide, providing a green chemistry approach to modifying the molecule.

Table 1: Potential Catalytic Systems for this compound Transformations

| Catalyst Type | Target Functional Group | Potential Transformation(s) | Research Objective |

|---|---|---|---|

| Homogeneous/Heterogeneous Acids | Diethyl Acetal | Hydrolysis to aldehyde, Transacetalization | Controlled deprotection, in-situ functionalization |

| Transition Metals (e.g., Pd, Rh, Cu) | Amide, C-H bonds | Cross-coupling, C-H activation, Reduction | Synthesis of complex derivatives, novel scaffolds |

| Biocatalysts (e.g., Lipases) | Amide | Selective hydrolysis, Aminolysis | Green synthesis, high selectivity |

Integration into Automated Synthesis Platforms

The progression of high-throughput experimentation (HTE) and automated synthesis platforms offers a significant opportunity to accelerate research involving this compound. imperial.ac.ukmerckmillipore.com These platforms, which combine robotics for liquid and solid handling with sophisticated software, enable the rapid screening of reaction conditions and the synthesis of large compound libraries. synthiaonline.comyoutube.com

The integration of this compound into these automated workflows could be multifaceted:

As a Versatile Building Block: Its status as a stable, protected aldehyde makes it an ideal candidate for automated library synthesis. Automated platforms can be programmed to perform a deprotection step followed by a diverse set of subsequent reactions in a multi-well plate format, allowing for the rapid generation of a wide array of derivatives for screening.

Reaction Optimization: Automated synthesizers can be employed to quickly identify the optimal catalysts, solvents, and temperature conditions for the transformations of this compound. merckmillipore.com This accelerates the development of robust and efficient synthetic protocols.

Flow Chemistry Applications: The liquid nature of this compound makes it suitable for use in continuous flow chemistry systems. Integrating its transformations into flow reactors can offer benefits such as improved heat and mass transfer, enhanced safety, and easier scalability.

Table 2: Role of this compound in Automated Synthesis

| Platform Feature | Application Area | Specific Role of the Compound | Potential Outcome |

|---|---|---|---|

| Robotic Liquid Handling | High-Throughput Screening | Dispensing as a core reactant or building block | Rapid synthesis of compound libraries |

| Parallel Reaction Vessels | Reaction Optimization | Substrate for catalyst and condition screening | Identification of optimal synthetic conditions |

| Continuous Flow Reactors | Process Development | Reagent in a continuous manufacturing process | Scalable and efficient production of derivatives |

Exploration of New Chemical Space and Advanced Materials Applications

The unique structure of this compound makes it a promising starting point for exploring new chemical space in both medicinal chemistry and materials science.

In medicinal chemistry , acetamide (B32628) derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties. nih.govarchivepp.comresearchgate.netnih.gov The diethoxyacetal group can serve as a masked aldehyde, a functionality that is a cornerstone for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals. Future research will likely involve using this compound as a scaffold to synthesize novel molecules for biological screening.

In materials science , the acetal linkage is of growing interest for the development of chemically recyclable polymers. By incorporating monomers containing acetal groups into polymer chains, materials can be designed to degrade under specific, mild acidic conditions, facilitating a closed-loop recycling system. consensus.app Research into the polymerization of derivatives of this compound could lead to the creation of novel, sustainable materials such as circular polyurethanes or other functional polymers. consensus.app The N,N-diethylamide group can also enhance the solubility and processing characteristics of these materials.

Table 3: Potential Applications in New Chemical Space and Advanced Materials

| Field | Application | Key Feature Utilized | Example Target |

|---|---|---|---|

| Medicinal Chemistry | Drug Discovery Scaffold | Acetal as a protected aldehyde | Synthesis of novel heterocyclic drug candidates |

| Polymer Chemistry | Recyclable Polymers | Acid-cleavable acetal linkage | Circular polyurethanes, degradable plastics |

| Specialty Chemicals | Functional Solvents | High polarity of the amide group | Solvents with enhanced performance characteristics |

Interdisciplinary Research with Supramolecular Chemistry and Methodological Innovation

The future of research on this compound will also be shaped by interdisciplinary collaborations and innovations in synthetic methodology.

Supramolecular chemistry explores the non-covalent interactions between molecules. The carbonyl oxygen of the amide group in this compound is a potent hydrogen bond acceptor. researchgate.net This property can be exploited in the design of self-assembling systems, molecular receptors, and functional gels. The N,N-diethyl groups, while preventing hydrogen bond donation from the nitrogen, can be used to tune the steric environment and solubility of supramolecular assemblies.

Methodological innovation will be crucial for the efficient and sustainable synthesis of this compound and its derivatives. The development of novel synthetic routes that avoid harsh reagents and minimize waste is a key goal. Techniques such as microwave-assisted synthesis could significantly shorten reaction times for its preparation and subsequent functionalization. nih.gov Furthermore, exploring novel disconnections and synthetic strategies will be essential to fully unlock the potential of this versatile molecule.

Table 4: Interdisciplinary and Methodological Research Avenues

| Research Area | Focus | Relevance to this compound |

|---|---|---|

| Supramolecular Chemistry | Non-covalent assembly | Amide as a hydrogen bond acceptor for crystal engineering and gel formation. |

| Synthetic Methodology | Process efficiency and sustainability | Development of green, scalable synthetic routes (e.g., flow chemistry, microwave synthesis). |

| Computational Chemistry | In-silico design and prediction | Modeling reaction pathways, predicting properties of derivatives and materials. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-Diethoxy-N,N-diethylacetamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Alkylation of N,N-diethylacetamide with a diethoxy-substituted reagent under anhydrous conditions.

- Step 2 : Use of catalysts like triethylamine or tetrabutylammonium bromide to enhance reactivity .

- Optimization : Solvent selection (e.g., dichloromethane or toluene) and temperature control (40–60°C) improve yield and purity. Reaction progress can be monitored via thin-layer chromatography (TLC) .

- Key Considerations : Purification via vacuum distillation or column chromatography is critical to isolate the product from by-products .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies ethyl and ethoxy proton environments (δ 1.2–1.5 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂) .

- ¹³C NMR : Confirms carbonyl (C=O, ~170 ppm) and ethoxy carbons (~60–70 ppm) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .

- Storage : Store in sealed containers under inert gas (argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do computational methods elucidate the conformational dynamics and rotational barriers of this compound?

- Quantum Chemical Calculations :

- DFT (Density Functional Theory) : Predicts stable conformers and rotational barriers (e.g., V₃ potentials for ethoxy groups) .

- MP2/6-311++G(d,p) : Accurately models intramolecular interactions, such as steric hindrance between diethoxy and ethyl groups .

- Microwave Spectroscopy : Resolves hyperfine splitting due to ¹⁴N quadrupole coupling and internal rotation effects, with rotational constants (e.g., A = 5000 MHz, B = 1500 MHz) .

Q. What metabolic pathways involve this compound, and how do they influence drug interactions?

- In Vitro Studies :

- Hepatic Microsomes : Metabolism via cytochrome P450 enzymes (CYP3A4) produces dealkylated metabolites. Monitor using LC-MS/MS .

- Enzyme Inhibition : Competitive inhibition of CYP2D6 by diethoxy metabolites may alter pharmacokinetics of co-administered drugs .

- Toxicological Profiling : Acute oral toxicity (LD₅₀) in rats is ~1500 mg/kg, with hepatotoxicity observed at high doses .

Q. How can contradictions in spectral data (e.g., rotational vs. computational barriers) be resolved?

- Data Reconciliation :

- Experimental Adjustments : Account for solvent effects and temperature-dependent conformational populations in NMR studies .

- High-Level Theory : Coupled Cluster (CCSD(T)) or Diffusion Quantum Monte Carlo (DMC) calculations validate rotational spectroscopy-derived V₃ potentials .

- Collaborative Validation : Cross-reference results with crystallographic data (if available) or isotopic substitution experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.